![molecular formula C11H10ClN3OS B1402840 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 1225773-96-5](/img/structure/B1402840.png)
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Overview
Description
“2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a chemical compound with the molecular formula C5H6ClN3OS . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves the acetylation of 5-methyl/ethyl-1,3,4-thiadiazol-2-amine to produce 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide. This is then reacted with appropriate piperazine derivatives to afford the target compounds .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” can be analyzed using various spectroscopic methods such as Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), 13C Nuclear Magnetic Resonance Spectroscopy (13C-NMR), and Electronspray Ionisation Mass Spectroscopy (ESI-MS) .Scientific Research Applications
Antidepressant-Like Activities
This compound has been studied for its potential antidepressant-like effects. Novel thiadiazole derivatives, including this compound, were synthesized and evaluated for their antidepressant-like activities using the tail-suspension (TST) and modified forced swimming (MFST) methods. The studies indicated that these compounds significantly decreased the immobility time of mice, suggesting notable antidepressant-like activities .
Anticancer Potential
Research into thiadiazole derivatives has also explored their capacity as chemotherapeutic agents. Although not all derivatives show significant cytotoxicity to tumor tissue cultures, certain compounds within this class have demonstrated activity against specific cancer cell lines, such as the C6 rat brain cancer cell line . This suggests a potential application in cancer treatment, warranting further investigation.
Pharmacokinetic Properties
The pharmacokinetic properties of thiadiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), have been theoretically calculated. The data support the antidepressant-like potential of these compounds, which is crucial for their development as therapeutic agents .
Chemical Synthesis and Characterization
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide serves as a key intermediate in the synthesis of various thiadiazole derivatives. .
properties
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-14-15-11(17-7)13-10(16)9(12)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBPGZYMQCXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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